molecular formula C23H16O2 B12592567 3-Benzylidene-5-(4-phenylphenyl)furan-2-one CAS No. 496861-70-2

3-Benzylidene-5-(4-phenylphenyl)furan-2-one

Cat. No.: B12592567
CAS No.: 496861-70-2
M. Wt: 324.4 g/mol
InChI Key: QBAKKCCUXREANC-UHFFFAOYSA-N
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Description

3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a synthetic organic compound belonging to the furan family It is characterized by a furan ring substituted with benzylidene and phenylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one typically involves the condensation of benzaldehyde derivatives with furan-2-one derivatives. One common method is the Knoevenagel condensation, where benzaldehyde and 5-(4-phenylphenyl)furan-2-one react in the presence of a base such as piperidine or pyridine under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzylidene-5-(4-phenylphenyl)furan-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. The compound binds to specific sites on the NF-κB protein, preventing its activation and subsequent transcription of inflammatory genes .

Comparison with Similar Compounds

Uniqueness: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key pathways involved in inflammation and cancer makes it a valuable compound for further research and development .

Properties

CAS No.

496861-70-2

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-benzylidene-5-(4-phenylphenyl)furan-2-one

InChI

InChI=1S/C23H16O2/c24-23-21(15-17-7-3-1-4-8-17)16-22(25-23)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-16H

InChI Key

QBAKKCCUXREANC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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